molecular formula C20H13F2N3O B6578186 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-79-9

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6578186
CAS No.: 850930-79-9
M. Wt: 349.3 g/mol
InChI Key: CRGTWLUQGXXSAG-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a fluorinated benzamide derivative featuring an imidazo[1,2-a]pyridine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding diverse biological targets . The compound’s synthesis likely employs palladium-catalyzed C–H functionalization strategies, as evidenced by analogous imidazo[1,2-a]pyridine derivatives synthesized via directed C–H activation (e.g., bromination, alkynylation) . The 2,6-difluorobenzamide moiety may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, leveraging fluorine’s electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

2,6-difluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-9-6-10-15(22)17(14)20(26)24-19-18(13-7-2-1-3-8-13)23-16-11-4-5-12-25(16)19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGTWLUQGXXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and time, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide and related imidazo[1,2-a]pyridine derivatives:

Compound Name Core Structure Substituents (Position) Synthetic Route Purity (HPLC) Key Properties
2,6-Difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide Imidazo[1,2-a]pyridine - 2-Phenyl (position 2)
- 2,6-Difluorobenzamide (position 3)
Pd-catalyzed C–H activation (hypothesized) N/A High lipophilicity; potential kinase inhibition
Compound 23 Imidazo[1,2-a]pyridine - 3,4-Dimethoxyphenyl (position 2)
- Phenylethynyl (position 6)
- Amine (position 8)
Microwave-assisted Sonogashira coupling 99% Brown solid; UV-active; MS: m/z 423.2
Compound 24 Imidazo[1,2-a]pyridine - 3,4-Dimethoxyphenyl (position 2)
- Phenethyl (position 6)
- Amine (position 8)
Hydrogenation of Compound 23 99% Beige solid; mp 198–200°C; MS: m/z 427.3
Flumetsulam Triazolo[1,5-a]pyrimidine - 2,6-Difluorophenyl
- Sulfonamide
Classical heterocyclic condensation N/A Herbicide; ALS enzyme inhibitor

Key Observations:

Substituent Effects :

  • The 2,6-difluorobenzamide group in the target compound contrasts with the 3,4-dimethoxyphenyl and alkyne/phenethyl groups in Compounds 23 and 23. Fluorine substitution likely improves metabolic stability and membrane permeability compared to methoxy or alkyl substituents .
  • The benzamide moiety may facilitate hydrogen bonding with target proteins, a feature absent in Compounds 23/24 (amine-terminated) .

Synthetic Flexibility: The target compound’s synthesis is hypothesized to involve Pd-catalyzed C–H amidation, a strategy distinct from the Sonogashira coupling or hydrogenation used for Compounds 23/24 . Flumetsulam, a triazolo[1,5-a]pyrimidine sulfonamide, highlights divergent applications (herbicidal vs.

Physicochemical Properties :

  • Compound 24’s higher melting point (198–200°C vs. 23’s amorphous solid) reflects increased crystallinity due to reduced steric bulk from hydrogenation .
  • Fluorine’s electronegativity in the target compound may lower pKa, enhancing solubility in physiological pH ranges compared to methoxy-substituted analogs.

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